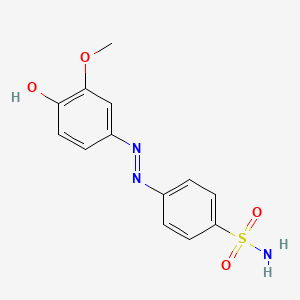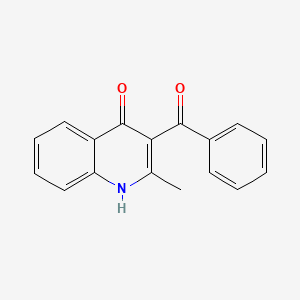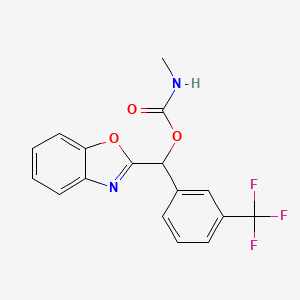
(1,3-Benzoxazol-2-yl)(3-(trifluoromethyl)phenyl)methyl N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Benzoxazol-2-yl)(3-(trifluoromethyl)phenyl)methyl N-methylcarbamate is a complex organic compound that features a benzoxazole ring, a trifluoromethyl-substituted phenyl group, and a carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Benzoxazol-2-yl)(3-(trifluoromethyl)phenyl)methyl N-methylcarbamate typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with formic acid or its derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a suitable catalyst.
Formation of the Carbamate Moiety: The final step involves the reaction of the intermediate with methyl isocyanate to form the N-methylcarbamate group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbamate moiety, potentially converting it into an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(1,3-Benzoxazol-2-yl)(3-(trifluoromethyl)phenyl)methyl N-methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
属性
| 104029-77-8 | |
分子式 |
C17H13F3N2O3 |
分子量 |
350.29 g/mol |
IUPAC 名称 |
[1,3-benzoxazol-2-yl-[3-(trifluoromethyl)phenyl]methyl] N-methylcarbamate |
InChI |
InChI=1S/C17H13F3N2O3/c1-21-16(23)25-14(10-5-4-6-11(9-10)17(18,19)20)15-22-12-7-2-3-8-13(12)24-15/h2-9,14H,1H3,(H,21,23) |
InChI 键 |
MPOJWQJZERRINS-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)OC(C1=CC(=CC=C1)C(F)(F)F)C2=NC3=CC=CC=C3O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



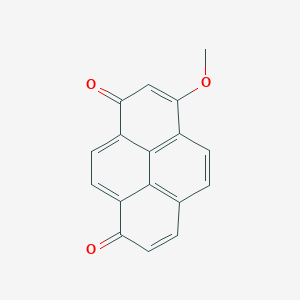


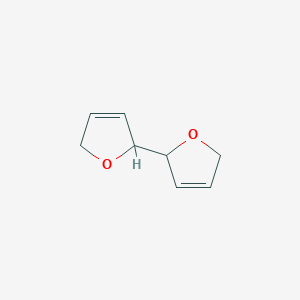
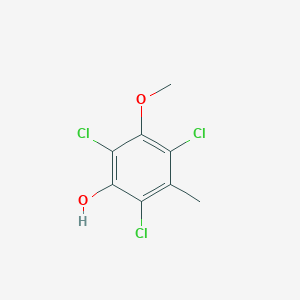
![N,N'-Bis[4-(pentyloxy)phenyl]thiourea](/img/structure/B14334487.png)
